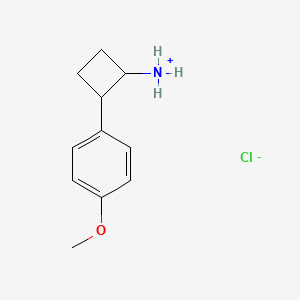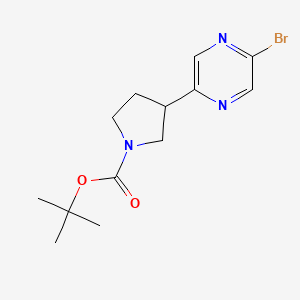
2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Brom-5-(N-Boc-Pyrrolidin-3-yl)pyrazin ist eine chemische Verbindung, die einen Pyrazinring aufweist, der mit einem Bromatom und einer Pyrrolidinylgruppe substituiert ist, die durch eine tert-Butoxycarbonyl (Boc)-Gruppe geschützt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Brom-5-(N-Boc-Pyrrolidin-3-yl)pyrazin beinhaltet typischerweise die folgenden Schritte:
Bildung des Pyrazinrings: Der Pyrazinring kann durch verschiedene Verfahren synthetisiert werden, darunter Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer.
Einführung der Pyrrolidinylgruppe: Die Pyrrolidinylgruppe kann durch nucleophile Substitutionsreaktionen unter Verwendung von Pyrrolidinderivaten eingeführt werden.
Schutz mit Boc-Gruppe: Die Pyrrolidinylgruppe wird dann mit einer Boc-Gruppe unter Verwendung von Reagenzien wie Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Triethylamin geschützt.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-Brom-5-(N-Boc-Pyrrolidin-3-yl)pyrazin kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und skalierbaren Reaktionsbedingungen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Brom-5-(N-Boc-Pyrrolidin-3-yl)pyrazin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.
Entschützungsreaktionen: Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, um die freie Pyrrolidinylgruppe zu erhalten.
Kopplungsreaktionen: Die Verbindung kann an Kopplungsreaktionen, wie z. B. Suzuki-Miyaura-Kopplung, teilnehmen, um neue Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Reagenzien wie Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3) in polaren aprotischen Lösungsmitteln.
Entschützungsreaktionen: Trifluoressigsäure (TFA) oder Salzsäure (HCl) in Dichlormethan (DCM).
Kopplungsreaktionen: Palladiumkatalysatoren, Boronsäuren und Basen wie Kaliumphosphat (K3PO4) in Lösungsmitteln wie Toluol oder Ethanol.
Hauptprodukte
Substitutionsreaktionen: Bildung von substituierten Pyrazinderivaten.
Entschützungsreaktionen: Bildung von 2-Brom-5-(Pyrrolidin-3-yl)pyrazin.
Kopplungsreaktionen: Bildung von Biaryl- oder Heteroarylverbindungen.
Wissenschaftliche Forschungsanwendungen
2-Brom-5-(N-Boc-Pyrrolidin-3-yl)pyrazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und Heterocyclen verwendet.
Biologie: Wird auf sein Potenzial als Ligand in biochemischen Assays und als Vorläufer für bioaktive Verbindungen untersucht.
Medizin: Wird auf sein Potenzial in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung neuer therapeutischer Wirkstoffe.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und als Zwischenprodukt bei der Herstellung von Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Brom-5-(N-Boc-Pyrrolidin-3-yl)pyrazin hängt von seiner spezifischen Anwendung ab. In biochemischen Assays kann es als Ligand wirken, der an bestimmte molekulare Ziele bindet und deren Aktivität beeinflusst. Das Vorhandensein des Bromatoms und der Pyrrolidinylgruppe kann die Bindungsaffinität und Selektivität der Verbindung gegenüber diesen Zielen beeinflussen.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing their activity. The presence of the bromine atom and the pyrrolidinyl group can affect the compound’s binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Brom-5-(Pyrrolidin-1-yl)pyrazin
- 5-Brompyridin-3-boronsäure
- 1-(5-Brompyrimidin-2-yl)pyrrolidin-2-on
Einzigartigkeit
2-Brom-5-(N-Boc-Pyrrolidin-3-yl)pyrazin ist aufgrund der Gegenwart der Boc-geschützten Pyrrolidinylgruppe einzigartig, die zusätzliche Stabilität bietet und eine selektive Entschützung ermöglicht. Dieses Merkmal unterscheidet es von anderen ähnlichen Verbindungen und erhöht seine Vielseitigkeit bei synthetischen Anwendungen.
Eigenschaften
Molekularformel |
C13H18BrN3O2 |
|---|---|
Molekulargewicht |
328.20 g/mol |
IUPAC-Name |
tert-butyl 3-(5-bromopyrazin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-5-4-9(8-17)10-6-16-11(14)7-15-10/h6-7,9H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
CUWXUQXOLAYZQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CN=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


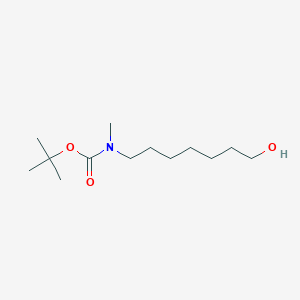
![rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis](/img/structure/B12303437.png)
![2-[4-(Pyridin-4-yl)phenyl]ethanol](/img/structure/B12303444.png)
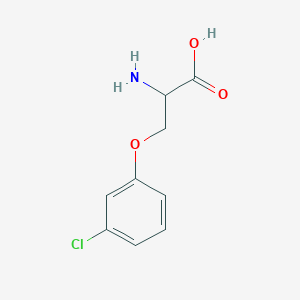
![tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B12303472.png)

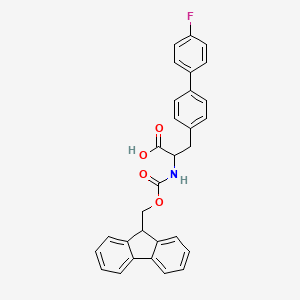
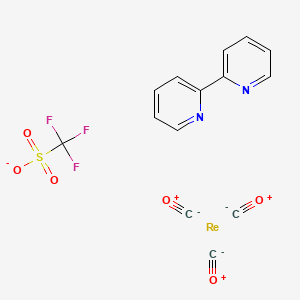
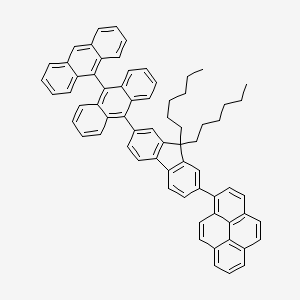
![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)
![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)

